Levonorgestrel Impurity C

説明

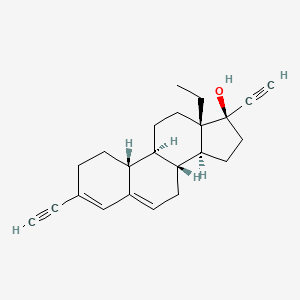

Structure

3D Structure

特性

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-13-ethyl-3,17-diethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O/c1-4-16-7-9-18-17(15-16)8-10-20-19(18)11-13-22(5-2)21(20)12-14-23(22,24)6-3/h1,3,8,15,18-21,24H,5,7,9-14H2,2H3/t18-,19+,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSCFQZHEPDMAX-GOMYTPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652578 | |

| Record name | (8R,9S,10R,13S,14S,17R)-13-Ethyl-3,17-diethynyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337972-89-0 | |

| Record name | 13-Ethyl-3-ethynyl-18,19-dinor-17alpha-pregna-3,5-dien-20-yn-17-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337972890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8R,9S,10R,13S,14S,17R)-13-Ethyl-3,17-diethynyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-ETHYL-3-ETHYNYL-18,19-DINOR-17.ALPHA.-PREGNA-3,5-DIEN-20-YN-17-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF9GAK25BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Levonorgestrel Impurity C

An In-depth Analysis for Pharmaceutical Scientists and Drug Development Professionals

This guide provides a detailed examination of Levonorgestrel Impurity C, a critical process-related impurity encountered during the synthesis of Levonorgestrel, a widely used synthetic progestin in hormonal contraceptives.[1][2] Understanding the chemical identity, formation, and control of this impurity is paramount for ensuring the quality, safety, and efficacy of the final Levonorgestrel active pharmaceutical ingredient (API).[1][3]

Chapter 1: Chemical Identity and Physicochemical Properties

This compound is a structurally related compound that can arise during the manufacturing process of Levonorgestrel.[4] Its precise identification and characterization are foundational for developing effective control strategies.

1.1 Chemical Structure and Nomenclature

-

IUPAC Name: 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol[5][6][7] or (8R,9S,10R,13S,14S,17R)-13-ethyl-3,17-diethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol[8][9]

Image 1: Chemical Structure of this compound

1.2 Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented below. These properties are essential for designing analytical methods and understanding the impurity's behavior.

| Property | Value | Source |

| Molecular Weight | 320.5 g/mol | PubChem[8] |

| XLogP3 | 4.1 | PubChem[8] |

| Hydrogen Bond Donor Count | 1 | PubChem[8] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[8] |

| Rotatable Bond Count | 2 | PubChem[8] |

| Exact Mass | 320.214015512 Da | PubChem[8] |

| Storage Temperature | 2-8°C (Refrigerator) | GLP Pharma Standards[7] |

| Solubility | Practically insoluble in water.[12][13] | ChemicalBook, WHO[12][13] |

Chapter 2: Formation and Synthetic Origin

Impurities in an API can originate from various sources, including starting materials, intermediates, and side reactions during synthesis.[4] this compound is typically formed during specific steps of the Levonorgestrel synthesis pathway.

2.1 Overview of Levonorgestrel Synthesis

The synthesis of Levonorgestrel is a multi-step process often starting from a steroid precursor. A key step involves an ethynylation reaction to introduce the characteristic ethynyl group at the C17 position.[14] The process is designed to produce the specific stereoisomer of Levonorgestrel.[13]

2.2 Mechanism of Impurity C Formation

This compound is a condensation impurity.[15] Its formation is associated with the ethynylation step in the synthesis of Levonorgestrel. While the exact, proprietary details of commercial synthesis can vary, a plausible mechanism involves a side reaction where an additional ethynyl group is introduced at the C3 position of the steroid nucleus. This can occur under the alkaline conditions used for the primary ethynylation reaction.[14] Improving reaction conditions, such as using alkali metal alkoxides instead of hydroxides, can reduce water generation and minimize the formation of such impurities.[14]

Diagram 1: Potential Formation Point of this compound. This diagram illustrates how Impurity C can arise as a byproduct during the ethynylation stage of the main Levonorgestrel synthesis route.

Chapter 3: Analytical Characterization and Control

Robust analytical methods are crucial for the detection, quantification, and control of impurities to ensure the final API meets regulatory standards.[1][16] The European Pharmacopoeia (EP) lists Impurity C as a specified impurity for Levonorgestrel, making its monitoring mandatory for compliance.[3]

3.1 Chromatographic Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating and quantifying Levonorgestrel and its related substances.[4][17] A stability-indicating HPLC method ensures that all potential impurities and degradation products are effectively separated from the main API peak.[16]

Exemplary HPLC Protocol for Related Substances:

This protocol is a representative method based on common practices for steroid analysis.[17][18] Method validation according to ICH guidelines is required for implementation.[19]

-

Chromatographic System:

-

Mobile Phase and Gradient:

-

Run Parameters:

-

Solution Preparation:

-

Diluent: A mixture of mobile phase components, such as Acetonitrile/Water.

-

Standard Solution: Prepare a solution of Levonorgestrel reference standard (RS) and this compound RS in diluent.

-

Sample Solution: Accurately weigh and dissolve the Levonorgestrel API sample in the diluent to a known concentration.

-

-

Analysis and Calculation:

-

Inject the diluent (as a blank), standard solution, and sample solution.

-

Identify the peaks based on the retention times obtained from the standard chromatogram.

-

Calculate the percentage of Impurity C in the API sample using the area normalization method or by comparison to the certified reference standard.

-

| Parameter | Typical Condition |

| Column Type | C18 (e.g., Luna C18, 150 x 4.6 mm, 5 µm)[17] |

| Mobile Phase | Acetonitrile:Water (50:50, v/v)[17] |

| Flow Rate | 1.0 mL/min[17] |

| Detection | 241 nm[17] |

| Column Temp. | 25°C[17] |

| Injection Vol. | 20 µL[17] |

3.2 Spectroscopic Identification

While HPLC is used for quantification, spectroscopic techniques are essential for the definitive structural confirmation of impurities.

-

Mass Spectrometry (MS): LC-MS/MS methods provide sensitive detection and molecular weight information, confirming the identity of Impurity C by its specific mass-to-charge ratio (m/z).[20][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the complete structural elucidation of an impurity, confirming the connectivity of atoms and stereochemistry.[9] The presence of signals corresponding to two distinct ethynyl groups would be a key identifier for Impurity C.

3.3 Pharmacopeial Standards

Regulatory bodies and pharmacopeias set strict limits for impurities in APIs.[2] The United States Pharmacopeia (USP) specifies that for Levonorgestrel, no single impurity should be greater than 0.5% and the sum of all impurities should not exceed 2.0%.[22][23] While Impurity C is specifically named in the European Pharmacopoeia, adherence to the general impurity limits of all major pharmacopeias is critical.

Chapter 4: Impact and Mitigation Strategies

The presence of impurities, even in small amounts, can potentially affect the safety and efficacy of a drug product. Therefore, controlling impurity levels is a critical aspect of pharmaceutical manufacturing.

4.1 Potential Impact of Impurities

-

Safety: Structurally related impurities may have their own pharmacological or toxicological profiles, which could impact patient safety.

-

Efficacy: Impurities can potentially reduce the effective dose of the API, although this is less common at the low levels typically encountered.

-

Stability: The presence of certain impurities might affect the stability of the final drug product.

4.2 Mitigation and Control Strategies

A Quality by Design (QbD) approach is effective in controlling process-related impurities.[9] This involves identifying Critical Process Parameters (CPPs) that impact the formation of Critical Quality Attributes (CQAs), such as the level of Impurity C.

-

Process Optimization:

-

Reagent Stoichiometry: Carefully control the molar ratios of reactants, especially the ethynylating agent and the base, to favor the desired reaction at C17 and minimize side reactions at C3.

-

Reaction Conditions: Optimize temperature, pressure, and reaction time to enhance the selectivity of the primary reaction.

-

Solvent and Base Selection: The choice of solvent and base can significantly influence reaction pathways. Using non-nucleophilic, sterically hindered bases or specific solvent systems can reduce the formation of Impurity C.[14]

-

-

Purification:

-

Develop robust crystallization or chromatographic purification steps downstream to effectively remove Impurity C from the final API to levels that comply with regulatory specifications.

-

-

In-Process Controls (IPCs):

-

Implement IPCs using techniques like HPLC to monitor the formation of Impurity C during the reaction. This allows for real-time adjustments to the process to keep the impurity level within acceptable limits.

-

Diagram 2: Logic Flow for the Control of this compound. This diagram outlines the systematic approach, from identifying critical attributes and parameters to implementing process controls and purification, to ensure the final API meets quality standards.

Conclusion

This compound is a critical process-related impurity that demands rigorous control during the manufacture of Levonorgestrel. A thorough understanding of its chemical structure, formation mechanism, and analytical detection is essential for drug developers and scientists. By implementing robust process controls, validated analytical methods, and effective purification strategies, manufacturers can ensure the production of high-purity Levonorgestrel API that meets the stringent requirements for safety, quality, and efficacy set by global regulatory authorities. The use of certified reference standards for Impurity C is indispensable for the accurate validation of analytical methods and routine quality control.[11]

References

-

Veeprho. (n.d.). Levonorgestrel EP Impurity C | CAS 1337972-89-0. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29979853, this compound. Retrieved from [Link]

-

Manasa Life Sciences. (n.d.). Levonorgestrel Condensation Impurity. Retrieved from [Link]

-

Reddy, R., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management, 15(2), 379-406. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Levonorgestrel - Impurity C. Retrieved from [Link]

-

Manasa Life Sciences. (n.d.). Levonorgestrel EP Impurity C. Retrieved from [Link]

-

GLP Pharma Standards. (n.d.). Levonorgestrel EP Impurity C | CAS No- 1337972-89-0. Retrieved from [Link]

-

Sasikala, M., et al. (2020). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. Heliyon, 6(10), e05218. Retrieved from [Link]

- Google Patents. (n.d.). CN112079894B - Preparation method of Levonorgestrel pharmacopoeia impurity V.

-

Li, D., et al. (2023). Determination of Related Substances in Levonorgestrel Microspheres. Chinese Pharmaceutical Journal, 58(13), 1205-1209. Retrieved from [Link]

-

Dash, P., et al. (2021). Stability Indicating Method Development and Validation for Simultaneous Estimation of Levonorgestrel and Ethinyl Estradiol in Tablet Dosage Form by RP-HPLC. Journal of Drug Delivery and Therapeutics, 11(2), 153-163. Retrieved from [Link]

-

Pal, V. K., & Pal, Y. (2020). ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. Asian Journal of Pharmaceutical and Clinical Research, 13(4). Retrieved from [Link]

- Google Patents. (n.d.). CN111647035A - Preparation method of levonorgestrel.

-

Axios Research. (2025). What is Levonorgestrel?. Retrieved from [Link]

-

USP. (n.d.). USP Monographs: Levonorgestrel. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13109, Levonorgestrel. Retrieved from [Link]

-

Kumar, P., et al. (2014). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to a Bioequivalence Study. Journal of Bioequivalence & Bioavailability, 6(4). Retrieved from [Link]

-

Mohan, C., et al. (2010). A RAPID AND SENSITIVE LC-ESI-MS METHOD FOR THE DETERMINATION OF LEVONORGESTREL IN HUMAN PLASMA. Pharmacologyonline, 1, 85-100. Retrieved from [Link]

-

World Health Organization. (2014). SCIENTIFIC DISCUSSION - Levonorgestrel Tablets 0.75 mg. Retrieved from [Link]

-

Veeprho. (n.d.). Levonorgestrel Impurities and Related Compound. Retrieved from [Link]

-

USP. (n.d.). Levonorgestrel. Retrieved from [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. What is Levonorgestrel? - Axios Research |Axios Research [axios-research.com]

- 3. Levonorgestrel EP Impurity C | Manasa Life Sciences [manasalifesciences.com]

- 4. veeprho.com [veeprho.com]

- 5. veeprho.com [veeprho.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. glppharmastandards.com [glppharmastandards.com]

- 8. This compound | C23H28O | CID 29979853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. Levonorgestrel EP Impurity C - SRIRAMCHEM [sriramchem.com]

- 12. Levonorgestrel | 797-63-7 [chemicalbook.com]

- 13. extranet.who.int [extranet.who.int]

- 14. CN111647035A - Preparation method of levonorgestrel - Google Patents [patents.google.com]

- 15. Levonorgestrel Condensation Impurity | Manasa Life Sciences [manasalifesciences.com]

- 16. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 17. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of Related Substances in Levonorgestrel Microspheres [journal11.magtechjournal.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. omicsonline.org [omicsonline.org]

- 21. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 22. ftp.uspbpep.com [ftp.uspbpep.com]

- 23. Levonorgestrel [drugfuture.com]

An In-depth Technical Guide to Levonorgestrel Impurity C (CAS number 1337972-89-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Profiling in Synthetic Hormones

Levonorgestrel, a second-generation synthetic progestogen, is a cornerstone of modern hormonal contraception.[1] Its efficacy and safety profile are well-established, making it an essential medicine according to the World Health Organization.[1] However, as with any Active Pharmaceutical Ingredient (API), the presence of impurities can compromise product quality, safety, and regulatory compliance.[2] The International Council for Harmonisation (ICH) guidelines necessitate the identification, reporting, and toxicological qualification of impurities, making their control a critical aspect of drug development and manufacturing.[3] This guide provides a comprehensive technical overview of a specific known impurity, Levonorgestrel Impurity C, offering insights into its identity, potential formation, characterization, and analytical control.

Section 1: Chemical Identity and Physicochemical Properties of this compound

This compound is a process-related impurity and potential degradation product associated with the synthesis of Levonorgestrel.[3] Its unique chemical structure necessitates its careful monitoring and control in both the drug substance and the final drug product.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1337972-89-0 | |

| IUPAC Name | (8R,9S,10R,13S,14S,17R)-13-ethyl-3,17-diethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |

| Synonyms | 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol, Levonorgestrel EP Impurity C | [4] |

| Molecular Formula | C₂₃H₂₈O | |

| Molecular Weight | 320.47 g/mol | [5] |

| Appearance | Neat (as per reference standard providers) | [6] |

Section 2: Potential Formation Pathways

While a specific, detailed synthesis of this compound is not publicly available, as it is typically prepared as a reference standard by specialized laboratories, its structure suggests potential formation pathways during the synthesis of Levonorgestrel. The synthesis of Levonorgestrel often involves the introduction of the ethynyl group at the C17 position and the formation of the α,β-unsaturated ketone in the A-ring.[7]

This compound is characterized by an additional ethynyl group at the C3 position and a diene system in the A and B rings, instead of the conjugated ketone found in Levonorgestrel. This suggests that it could arise as a byproduct during the ethynylation steps of a synthetic intermediate. For instance, if a precursor with a reactive site at C3 is subjected to ethynylation conditions, the formation of this di-ethynylated impurity could occur. Incomplete hydrolysis of an intermediate could also potentially lead to rearrangement and formation of this impurity.

Caption: Relationship between Levonorgestrel and Impurity C.

Section 3: Structural Characterization

The definitive identification of this compound relies on a combination of advanced spectroscopic techniques. Reference standards for this impurity are available from various pharmacopeial and commercial sources, which provide comprehensive characterization data.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for the structural elucidation of impurities.[8] While a detailed spectral assignment for this compound is not publicly available in the literature, a hypothetical analysis based on its structure can be made. The ¹H NMR spectrum would be expected to show signals corresponding to the two ethynyl protons, the ethyl group protons, and the complex pattern of the steroid nucleus. The ¹³C NMR spectrum would similarly show distinct signals for the four sp-hybridized carbons of the ethynyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the impurity. For this compound, the protonated molecule [M+H]⁺ would be observed at m/z 321.22, corresponding to its molecular weight of 320.47 g/mol . The fragmentation pattern would be influenced by the steroid backbone and the two ethynyl groups.

Section 4: Analytical Methodologies for Detection and Quantification

The control of this compound to levels that are compliant with regulatory standards requires a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[1][9]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is designed to separate the API from its impurities and degradation products. Several HPLC methods have been developed for the analysis of Levonorgestrel and its related substances.[1][9]

Table 2: Example HPLC Method Parameters for the Analysis of Levonorgestrel and its Impurities

| Parameter | Condition | Rationale and Insights |

| Column | C18 (e.g., Kromasil C18, 250mm x 4.6mm, 5µm) | The C18 stationary phase provides good retention and resolution for steroid compounds. The choice of a specific brand and dimension should be based on method development and optimization. |

| Mobile Phase | Gradient of Acetonitrile and Water | A gradient elution is often necessary to achieve adequate separation of all impurities with varying polarities within a reasonable run time.[1] |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm i.d. column to ensure good peak shape and resolution. |

| Detection | UV at 240 nm | Levonorgestrel and its chromophoric impurities exhibit significant absorbance at this wavelength, allowing for sensitive detection.[1] |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Maintaining a consistent column temperature is crucial for reproducible retention times and peak shapes. |

| Injection Volume | 10-20 µL | The injection volume should be optimized to achieve sufficient sensitivity without overloading the column. |

Experimental Protocol: HPLC Analysis of Levonorgestrel for Impurity C

-

Preparation of Solutions:

-

Diluent: A mixture of acetonitrile and water is commonly used.

-

Standard Solution: Prepare a solution of Levonorgestrel reference standard at a known concentration.

-

Impurity Standard Solution: Prepare a solution of this compound reference standard at a known concentration.

-

System Suitability Solution: A solution containing both Levonorgestrel and key impurities (including Impurity C) to verify the chromatographic system's performance.

-

Sample Solution: Prepare a solution of the Levonorgestrel drug substance or product at a specified concentration.

-

-

Chromatographic Procedure:

-

Set up the HPLC system with the parameters outlined in Table 2.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (as a blank), followed by the system suitability solution, standard solution, and sample solution.

-

Record the chromatograms and integrate the peaks.

-

-

Data Analysis:

-

Identification: The impurity is identified by comparing its retention time with that of the Impurity C reference standard.

-

Quantification: The amount of Impurity C in the sample is calculated by comparing its peak area to the peak area of the corresponding reference standard or by using the principle of external standardization. The results are typically expressed as a percentage relative to the Levonorgestrel peak.

-

Caption: HPLC workflow for impurity analysis.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[9] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.

Typical Stress Conditions for Levonorgestrel:

-

Acidic Hydrolysis: Treatment with hydrochloric acid.

-

Basic Hydrolysis: Treatment with sodium hydroxide.

-

Oxidative Degradation: Treatment with hydrogen peroxide.

-

Thermal Degradation: Exposure to high temperatures.

-

Photolytic Degradation: Exposure to UV and visible light.

The analysis of stressed samples helps to ensure that any degradation products, including Impurity C if it is formed under these conditions, are well-separated from the main Levonorgestrel peak and from each other.

Section 5: Regulatory Context and Conclusion

This compound is a specified impurity in the European Pharmacopoeia, underscoring its regulatory importance.[4] The European Pharmacopoeia (Ph. Eur.) 11th Edition and its supplements provide the official standards for the quality control of medicines in Europe.[10][11] Manufacturers of Levonorgestrel must demonstrate that their analytical methods are capable of controlling this and other impurities within the specified limits.

References

-

Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. (n.d.). International Journal of Advanced Science and Research. Retrieved January 16, 2026, from [Link]

-

How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19). CordenPharma. Retrieved January 16, 2026, from [Link]

-

Levonorgestrel. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

European Pharmacopoeia (Ph. Eur.) 11th Edition. (2023, April 19). EDQM. Retrieved January 16, 2026, from [Link]

-

Levonorgestrel EP Impurity C. (n.d.). Manasa Life Sciences. Retrieved January 16, 2026, from [Link]

- Process for the synthesis of high purity d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-oxime. (n.d.). Google Patents.

-

Development and Validation of Stability Indicating Reverse Phase High Performance Liquid Chromatographic Method for Estimation of Levonorgestrel in Bulk Dosage Form. (2014, April 15). Neliti. Retrieved January 16, 2026, from [Link]

-

Levonorgestrel-impurities. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

-

Levonorgestrel EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. Retrieved January 16, 2026, from [Link]

-

Implementation of the European Pharmacopoeia Supplement 11.4 – Notification for CEP holders. (2023, October 6). EDQM. Retrieved January 16, 2026, from [Link]

-

DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR LEVONORGESTREL IN PHARMACEUTICAL DOSAGE FORM. (2014, July 13). International Journal of Pharmaceutics and Drug Analysis. Retrieved January 16, 2026, from [Link]

-

IV. CONTENTS OF THE 11th EDITION. (2023, January 1). EDQM. Retrieved January 16, 2026, from [Link]

-

Implementation of the 11th Edition of European Pharmacopoeia – Notification for CEP holders. (2022, July 6). EDQM. Retrieved January 16, 2026, from [Link]

- An improved process for preparation of levonorgestrel. (n.d.). Google Patents.

-

USP Monographs: Levonorgestrel. (n.d.). USP-NF. Retrieved January 16, 2026, from [Link]

-

Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. (2020, April 30). Ijsrm.Human. Retrieved January 16, 2026, from [Link]

-

Levonorgestrel Hydroxylation Impurity. (n.d.). Manasa Life Sciences. Retrieved January 16, 2026, from [Link]

-

13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol(Levo Norgestrel Impurity). (n.d.). LookChem. Retrieved January 16, 2026, from [Link]

-

RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

1H- and 13C-NMR spectra of impurity. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

What is Levonorgestrel? (2025, August 12). Axios Research. Retrieved January 16, 2026, from [Link]

-

EDQM: Supplement 11.4 to the European Pharmacopoeia available. (2023, November 21). gmp-compliance.org. Retrieved January 16, 2026, from [Link]

-

18,19-Dinorpregn-4-en-20-yn-3-one, 17-((cyclobutylcarbonyl)oxy)-13-ethyl-, (17alpha)-. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Synthesis of related substances from levonorgestrel. (2025, August 7). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. allsciencejournal.com [allsciencejournal.com]

- 2. Levonorgestrel Condensation Impurity | Manasa Life Sciences [manasalifesciences.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Levonorgestrel EP Impurity C | Manasa Life Sciences [manasalifesciences.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 13-Ethyl-3-ethynyl-18,19-dinor-17alpha-pregna-3,5-dien-20-… [cymitquimica.com]

- 7. US7816546B2 - Process for the synthesis of high purity d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-oxime - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Development and Validation of Stability Indicating Reverse Phase High Performance Liquid Chromatographic Method for Estimation of Levonorgestrel in Bulk Dosage Form - Neliti [neliti.com]

- 10. European Pharmacopoeia 11th Edition (11.0-11.1-11.2) - Pac… [cymitquimica.com]

- 11. European Pharmacopoeia (Ph. Eur.) 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

The Genesis of a Critical Byproduct: Unraveling the Origin of Levonorgestrel Impurity C in Pharmaceutical Synthesis

A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the pursuit of purity is paramount. The efficacy and safety of a drug substance are intrinsically linked to the control of impurities that may arise during its manufacture. For Levonorgestrel, a widely used synthetic progestin in hormonal contraceptives, the formation of process-related impurities presents a significant challenge. Among these, Levonorgestrel Impurity C, a di-ethynylated derivative, stands out due to its structural similarity to the active pharmaceutical ingredient (API) and the potential for its formation during the key synthetic steps. This technical guide provides a comprehensive exploration of the origin of this compound, delving into the mechanistic intricacies of its formation, analytical strategies for its detection, and process control measures to mitigate its presence.

Levonorgestrel and its Critical Impurity: A Structural Overview

Levonorgestrel is a potent progestogen, characterized by its gonane steroid skeleton. Its synthesis typically involves the introduction of an ethynyl group at the C-17 position of a suitable steroid precursor.

This compound , identified as 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol[1], is a process-related impurity that is structurally distinct from Levonorgestrel by the presence of an additional ethynyl group at the C-3 position and a rearranged double bond system in the A-ring.

| Compound | Chemical Structure | Molecular Formula | Molecular Weight |

| Levonorgestrel | [Image of Levonorgestrel structure] | C₂₁H₂₈O₂ | 312.45 g/mol |

| This compound | [Image of this compound structure] | C₂₃H₂₈O | 320.47 g/mol [1] |

The Synthetic Pathway to Levonorgestrel: A Stage for Impurity Formation

The most common synthetic routes to Levonorgestrel start from a steroid precursor containing a 3-keto-Δ⁴-ene system in the A-ring and a 17-keto group in the D-ring. A pivotal step in this synthesis is the stereoselective ethynylation of the 17-keto group to introduce the pharmacologically crucial 17α-ethynyl-17β-hydroxy functionality. This reaction is typically carried out using a strong nucleophilic acetylide reagent, such as lithium acetylide or potassium acetylide, generated in situ from acetylene gas and a strong base.

Caption: Generalized synthetic pathway to Levonorgestrel and the point of divergence for the formation of Impurity C.

The Mechanistic Origin of this compound: A Tale of Competing Reactivities

The formation of this compound is a direct consequence of the reactivity of the α,β-unsaturated ketone (enone) system present in the A-ring of the Levonorgestrel precursor. While the primary target for the acetylide nucleophile is the C-17 ketone, the enone system in the A-ring presents alternative electrophilic sites. The generation of Impurity C can be rationalized through a mechanism involving both 1,2- and 1,4-conjugate addition of the acetylide anion to the enone system.

Under the strongly basic and nucleophilic conditions of the ethynylation reaction, the acetylide anion (HC≡C⁻) can attack the electrophilic centers of the A-ring enone system.

Step 1: 1,2-Addition to the C-3 Carbonyl Group

The acetylide anion can directly attack the carbonyl carbon at the C-3 position in a 1,2-addition fashion. This results in the formation of a tertiary alkoxide intermediate.

Step 2: 1,4-Conjugate Addition

Alternatively, and often competing with 1,2-addition, the acetylide anion can undergo a 1,4-conjugate addition (Michael addition) to the β-carbon (C-5) of the enone system. This reaction is facilitated by the delocalization of the resulting negative charge onto the oxygen atom, forming an enolate intermediate.

Step 3: Enolization and Dehydration

The initial adducts from both 1,2- and 1,4-addition are unstable. The tertiary alcohol formed from the 1,2-addition can readily undergo dehydration under the reaction or work-up conditions, leading to the formation of a conjugated diene system. The enolate from the 1,4-addition will be protonated during work-up, and subsequent enolization and rearrangement can also lead to the formation of the thermodynamically more stable conjugated diene system observed in Impurity C.

Caption: Proposed mechanistic pathways for the formation of this compound.

The relative extent of 1,2- versus 1,4-addition is influenced by several factors, including the nature of the acetylide counter-ion (e.g., Li⁺, K⁺), the solvent system, reaction temperature, and steric hindrance around the carbonyl group. Harder nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles can show a preference for 1,4-addition.

Analytical Detection and Characterization of this compound

The detection and quantification of this compound are critical for ensuring the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.

Experimental Protocol: HPLC Method for Impurity Profiling

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.

-

Mobile Phase: A gradient elution is often used to achieve optimal separation of Levonorgestrel from its impurities. A common mobile phase consists of a mixture of acetonitrile and water or a buffer solution.

-

Detection: UV detection at a wavelength of around 245 nm is suitable for both Levonorgestrel and Impurity C, as they both possess a chromophore.

-

Sample Preparation: The drug substance or product is dissolved in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

-

Standard Preparation: A reference standard of this compound is required for accurate identification (by retention time) and quantification.

-

Validation: The analytical method must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.

For structural confirmation and characterization of the impurity, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS provides both the retention time from the chromatography and the mass-to-charge ratio (m/z) of the molecule, confirming the molecular weight of Impurity C. Further fragmentation analysis (MS/MS) can provide structural information to unequivocally identify the impurity.

Strategies for Controlling the Formation of this compound

Controlling the formation of Impurity C is a key objective in the process development of Levonorgestrel synthesis. Several strategies can be employed to minimize its generation:

-

Optimization of Reaction Conditions:

-

Temperature: Lowering the reaction temperature can often favor the desired 1,2-addition at the less sterically hindered C-17 ketone over the competing additions at the A-ring enone.

-

Reagent Stoichiometry: Careful control of the amount of acetylide reagent used is crucial. An excess of the nucleophile can increase the likelihood of side reactions.

-

Addition Rate: Slow and controlled addition of the steroid precursor to the acetylide solution can help to maintain a low instantaneous concentration of the precursor, thereby reducing the chance of side reactions.

-

-

Use of Protecting Groups:

-

Protecting the 3-keto group of the precursor before the C-17 ethynylation step is an effective strategy to prevent the unwanted side reactions at the A-ring. Common protecting groups for ketones include ketals and enol ethers. The protecting group must be stable to the ethynylation conditions and easily removable in a subsequent step.

-

Caption: Key strategies for mitigating the formation of this compound.

-

Purification:

-

Even with optimized processes, some level of Impurity C may still be formed. Therefore, robust purification methods, such as crystallization or chromatography, are essential to remove this impurity to acceptable levels as defined by regulatory authorities (e.g., USP, EP). The United States Pharmacopeia (USP) monograph for Levonorgestrel specifies limits for total and individual impurities.

-

Conclusion: A Holistic Approach to Impurity Control

The formation of this compound is a fascinating example of competing reactivities in steroid synthesis. A thorough understanding of the underlying mechanistic principles is fundamental for the development of robust and well-controlled manufacturing processes. By combining careful optimization of reaction conditions, the strategic use of protecting groups, and effective purification techniques, pharmaceutical scientists can successfully mitigate the formation of this critical impurity, ensuring the quality, safety, and efficacy of Levonorgestrel-containing drug products. This in-depth knowledge empowers researchers and drug development professionals to navigate the complexities of synthetic chemistry and deliver high-purity active pharmaceutical ingredients to patients worldwide.

References

-

Pharmaffiliates Analytics & Synthetics (P) Ltd. Levonorgestrel - Impurity C. [Link]

-

SynThink Research Chemicals. Levonorgestrel EP Impurity C. [Link]

-

United States Pharmacopeia. USP Monographs: Levonorgestrel. [Link]

-

Chemistry LibreTexts. 14.10: Electrophilic Addition- 1,2- Versus 1,4-Addition. [Link]

-

Master Organic Chemistry. Reactions of Dienes: 1,2 and 1,4 Addition. [Link]

-

Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

Sources

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Levonorgestrel, a synthetic second-generation progestin, is a cornerstone of hormonal contraception.[1][2] Its therapeutic efficacy and safety are intrinsically linked to its purity. The manufacturing process, while robust, can give rise to a spectrum of process-related impurities, including unreacted starting materials, intermediates, by-products from side reactions, and degradation products.[3][4][5] Rigorous identification, characterization, and control of these impurities are mandated by global regulatory bodies like the International Council for Harmonisation (ICH) to ensure patient safety.[6][7] This technical guide provides a comprehensive framework for researchers and drug development professionals to navigate the complexities of identifying and characterizing levonorgestrel's process-related impurities. We will explore the origins of these impurities through a common synthetic pathway, detail a robust analytical workflow combining chromatography and spectroscopy, and present self-validating experimental protocols grounded in authoritative standards.

The Regulatory Imperative: Why Impurity Profiling Matters

The control of impurities in new drug substances is not merely a matter of good manufacturing practice; it is a stringent regulatory requirement. The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities.[7][8] It establishes thresholds based on the maximum daily dose of the active pharmaceutical ingredient (API).

-

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

-

Identification Threshold: The level above which an impurity's structure must be determined.[6]

-

Qualification Threshold: The level at which an impurity must be assessed for its toxicological safety.[6]

Failure to adequately control impurities can compromise the safety and efficacy of the final drug product.[4][5] Therefore, a deep understanding of the potential impurity landscape is critical from the earliest stages of drug development.

Genesis of Impurities: A Look at Levonorgestrel Synthesis

Understanding the potential impurities begins with understanding the synthesis of Levonorgestrel ((-)-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one).[9] A common synthetic route starts from a steroid precursor, often involving key steps like Birch reduction and ethinylation. Each step is a potential source of process-related impurities.

For instance, one known pathway uses methoxydienone as a starting material, which undergoes a reaction with an alkynyllithium ammine complex to introduce the ethynyl group at the C17 position.[10] Side reactions or incomplete reactions during these critical transformations are a primary source of impurities.

Side-products from the ethinylation step, for example, can lead to impurities like 3,17α-diethinyl-13-ethyl-3,5-gonadiene-17-ol. Other impurities may arise from intramolecular cyclization reactions or be stereoisomeric variants of the main compound.[3][11]

Common Process-Related Impurities

Pharmacopoeias, such as the European Pharmacopoeia (EP), list several known impurities for Levonorgestrel. These reference standards are crucial for method development and quality control.[3]

| Impurity Name | CAS Number | Molecular Formula | Probable Origin |

| Levonorgestrel EP Impurity B | 19914-67-1 | C₂₁H₂₈O₂ | Isomer of Levonorgestrel[12] |

| Levonorgestrel EP Impurity C | 1337972-89-0 | C₂₃H₂₈O | Synthesis By-product[12][13] |

| Levonorgestrel EP Impurity D | 32419-58-2 | C₂₁H₃₀O | Synthesis Intermediate/By-product[12] |

| Levonorgestrel EP Impurity M | 51087-61-7 | C₂₁H₂₆O₂ | Dehydration/Degradation Product[13][] |

| Levonorgestrel EP Impurity L | 21800-83-9 | C₁₉H₂₆O₂ | Related substance from synthesis[][16] |

| 17-Epi-Levonorgestrel | N/A | C₂₁H₂₈O₂ | Stereoisomeric impurity[] |

| 6-Hydroxy Levonorgestrel | 1458616-80-2 | C₂₀H₂₆O₃ | Oxidative degradation product[2][12] |

Analytical Strategy for Impurity Identification

A multi-faceted analytical approach is required for the comprehensive identification and characterization of impurities. The workflow integrates forced degradation studies with powerful separation and spectroscopic techniques.

Forced Degradation Studies

Forced degradation, or stress testing, is fundamental to developing a stability-indicating analytical method.[9] By subjecting the levonorgestrel API to harsh conditions (e.g., acid, base, oxidation, heat, light), we can purposefully generate degradation products.[17][18] This serves two purposes:

-

It helps in understanding the degradation pathways of the drug substance.

-

It demonstrates the specificity of the analytical method, proving it can separate the API from its degradation products and other impurities.[9]

Studies have shown that levonorgestrel is particularly sensitive to acidic, alkaline, and oxidative conditions.[9]

Chromatographic Separation: HPLC/UPLC

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorses for separating levonorgestrel from its impurities.[19] A reverse-phase C18 or C8 column is typically used, leveraging the non-polar steroidal structure of the analytes.[20][21]

The key to a successful separation is the development of a gradient elution method. This allows for the effective separation of impurities with a wide range of polarities. A photodiode array (PDA) or UV detector is commonly used for detection, often at a wavelength around 241 nm.[19]

Spectroscopic Characterization

Once impurities are separated chromatographically, their structures must be elucidated.

-

Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for obtaining the molecular weight of an impurity.[22] Tandem MS (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. For levonorgestrel, positive electrospray ionization (ESI) is effective, with characteristic parent-to-product ion transitions (e.g., m/z 313.3 → 245.3) used for quantification.[23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of novel or significant impurities, ¹H and ¹³C NMR are indispensable.[24] These techniques provide detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure determination.[25][26]

-

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is useful for identifying key functional groups present in the impurity, complementing the data from MS and NMR.[1][24]

Experimental Protocols

The following protocols are provided as a robust starting point for analysis. They must be validated according to ICH Q2(R1) guidelines for their intended use.

Protocol: Forced Degradation of Levonorgestrel

-

Preparation: Prepare stock solutions of Levonorgestrel in methanol or a suitable solvent at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 80-100°C for 7 hours.[9] Neutralize before injection.

-

Base Hydrolysis: Mix the stock solution with 0.5N NaOH and heat at 80-100°C for 7 hours.[9] Neutralize before injection.

-

Oxidative Degradation: Mix the stock solution with 10% H₂O₂ and heat at 80-100°C for 7 hours.[9]

-

Thermal Degradation: Expose the solid API powder to 105°C in a hot air oven for 24 hours.[27] Dissolve in diluent for analysis.

-

Photolytic Degradation: Expose the solid API powder to UV light (in a UV cabinet) for 7 days.[9] Dissolve in diluent for analysis.

-

Analysis: Analyze all stressed samples, along with a non-stressed control sample, using the validated HPLC method.

Protocol: Stability-Indicating HPLC-UV Method

-

Instrumentation: HPLC or UPLC system with a PDA/UV detector.

-

Column: Kromasil C18 (or equivalent), 4.6 x 150 mm, 5 µm.[27]

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 40% B

-

5-20 min: 40% to 90% B

-

20-25 min: 90% B

-

25-26 min: 90% to 40% B

-

26-30 min: 40% B

-

-

Flow Rate: 1.0 mL/min.[27]

-

Column Temperature: 30°C.

-

Detection Wavelength: 241 nm.[19]

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a diluent (e.g., Acetonitrile:Water 50:50 v/v) to a final concentration of about 150 µg/mL.[28]

System Suitability: The method's validity should be confirmed before each run using a system suitability solution containing Levonorgestrel and known impurities. Key parameters include theoretical plates, tailing factor, and resolution between the API and the closest eluting impurity.

Conclusion

The identification and control of process-related impurities are critical for ensuring the quality, safety, and efficacy of Levonorgestrel. A systematic approach, beginning with an understanding of the synthetic process, is essential for predicting potential impurities. This knowledge must be paired with a robust analytical strategy that employs forced degradation studies and advanced chromatographic and spectroscopic techniques. The implementation of validated, stability-indicating methods is not only a regulatory requirement but also a cornerstone of developing safe and effective medicines for patients worldwide.

References

-

Patel, Y., et al. (2014). A new stability indicating RP-HPLC method for the determination of Levonorgestrel in bulk and pharmaceutical dosage form. International Journal of Pharmaceutics and Drug Analysis, 2(4), 334-340. [Link]

-

Sudha, T., et al. (2022). Method Development and Validation of Stability Indicating UV Visible Spectrophotometric Method for Levonorgestrel in Bulk and Tablet Dosage Form. International Journal of Pharmacy & Pharmaceutical Research, 23(2), 225-235. [Link]

-

de Andrade, C. F., et al. (2022). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. Journal of Chromatography A, 1686, 463657. [Link]

-

Rao, D. P., et al. (2016). Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. International Journal of Advanced Science and Research, 1(9), 32-40. [Link]

-

Manasa Life Sciences. (n.d.). Levonorgestrel Cyclization Impurity. Retrieved from Manasa Life Sciences. [Link]

-

SynZeal. (n.d.). Levonorgestrel Impurities. Retrieved from SynZeal. [Link]

-

Reddy, R., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management, 15(2), 379-406. [Link]

-

Tita, B., et al. (2022). Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. Molecules, 27(21), 7247. [Link]

-

Pharmaffiliates. (n.d.). Levonorgestrel-impurities. Retrieved from Pharmaffiliates. [Link]

-

Pal, V. K., & Pal, Y. (2020). ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. Asian Journal of Pharmaceutical and Clinical Research, 13(4), 101-107. [Link]

-

European Medicines Agency. (2006). ICH Q3B (R2) Impurities in New Drug Products. Retrieved from EMA. [Link]

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from AMSbiopharma. [Link]

-

P, S., et al. (2014). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to a Bioequivalence Study. Journal of Bioequivalence & Bioavailability, 6(3). [Link]

-

Monge, M. E., et al. (2014). 2D DOSY 1H NMR analysis. Spectra (log D vs. chemical shift) for levonorgestrel-containing (A) and sample 2a (B) contraceptive tablets dissolved in CD4O:D2O (80:20 v/v). ResearchGate. [Link]

- Baier, H., et al. (2011). Synthesis process of levonorgestrel by methoxydienone.

-

Li, D., et al. (2023). Determination of Related Substances in Levonorgestrel Microspheres. Chinese Pharmaceutical Journal, 58(13), 1205-1209. [Link]

-

Singh, B., et al. (2022). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. Heliyon, 8(11), e11388. [Link]

-

Horváth, P., et al. (1997). Estimation of impurity profiles of drugs and related materials. Part 16: Identification of the side-products of the ethinylation step in the synthesis of contraceptive gestogens. Journal of Pharmaceutical and Biomedical Analysis, 15(9-10), 1343-9. [Link]

-

Pharmaffiliates. (2024). Understanding Pharmaceutical Impurities: Insights into Advanced Reference Standards for Drug Quality and Safety. Retrieved from Pharmaffiliates. [Link]

-

Moravek. (n.d.). Different Types of Impurities in Pharmaceuticals. Retrieved from Moravek. [Link]

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Retrieved from EMA. [Link]

-

Al-Mamun, M. A., et al. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 13(3), 263-269. [Link]

-

Axios Research. (2024). What is Levonorgestrel?. Retrieved from Axios Research. [Link]

-

Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances. Retrieved from Veeprho. [Link]

-

Cordiner, R., et al. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy (NTE) drug checking service. Science & Justice, 62(4), 466-472. [Link]

-

Patsnap. (2024). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from Patsnap. [Link]

-

Dinç, E., & Baydan, E. (1997). Simultaneous spectrophotometric determination of ethinylestradiol and levonorgestrel by partial least squares and principal component regression multivariate calibration. Journal of Pharmaceutical and Biomedical Analysis, 15(8), 1047-1055. [Link]

-

Yadav, M., et al. (2012). High-sensitivity simultaneous liquid chromatography–tandem mass spectrometry assay of ethinyl estradiol and levonorgestrel in human plasma. Journal of Chromatography B, 903, 110-117. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. What is Levonorgestrel? - Axios Research |Axios Research [axios-research.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. moravek.com [moravek.com]

- 5. oceanicpharmachem.com [oceanicpharmachem.com]

- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 7. jpionline.org [jpionline.org]

- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ijpda.org [ijpda.org]

- 10. CN101982472A - Synthesis process of levonorgestrel by methoxydienone - Google Patents [patents.google.com]

- 11. Levonorgestrel Cyclization Impurity | Manasa Life Sciences [manasalifesciences.com]

- 12. Levonorgestrel Impurities | SynZeal [synzeal.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 16. Levonorgestrel EP Impurity L (Norgestrel USP Related Compo… [cymitquimica.com]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Determination of Related Substances in Levonorgestrel Microspheres [journal11.magtechjournal.com]

- 22. omicsonline.org [omicsonline.org]

- 23. High-sensitivity simultaneous liquid chromatography–tandem mass spectrometry assay of ethinyl estradiol and levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 25. researchgate.net [researchgate.net]

- 26. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]

- 27. allsciencejournal.com [allsciencejournal.com]

- 28. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

An In-depth Technical Guide to the Degradation Pathways of Levonorgestrel Leading to Impurity C

A Senior Application Scientist's Perspective on Mechanism, Forced Degradation, and Analytical Strategy

Introduction: The Criticality of Impurity Profiling in Levonorgestrel

Levonorgestrel, a second-generation synthetic progestogen, is a cornerstone of hormonal contraception.[1] Its efficacy and safety are paramount, necessitating a thorough understanding of its stability and potential degradation products.[2] Impurity profiling is not merely a regulatory hurdle; it is a fundamental aspect of drug development that ensures patient safety and product quality. Degradation impurities, formed during synthesis, formulation, or storage, can potentially impact the therapeutic efficacy and safety of the final drug product.[2]

This technical guide provides a comprehensive exploration of the degradation pathways of Levonorgestrel, with a specific focus on the formation of Levonorgestrel Impurity C. As a specified impurity in the European Pharmacopoeia, understanding its formation is crucial for researchers, scientists, and drug development professionals.[3][4] We will delve into the chemical mechanisms driving its formation, provide detailed protocols for forced degradation studies, and outline analytical strategies for its detection and quantification.

Chemical Structures: Levonorgestrel and Its C-Impurity

A foundational understanding of the molecular architecture of Levonorgestrel and Impurity C is essential to comprehend the transformation process.

-

Levonorgestrel: Chemically known as (–)-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one, its structure features a characteristic α,β-unsaturated ketone in the A-ring (a 4-en-3-one system).[1] This functionality is a key reactive site susceptible to degradation.

-

This compound: This impurity is identified as 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol.[4] The salient structural difference is the formation of a conjugated 3,5-diene system in the A-ring and the conversion of the 3-keto group to a 3-ethynyl group with the loss of the oxygen atom. This transformation from a 4-en-3-one to a 3,5-diene is a known degradation pathway for steroids under certain stress conditions.

Forced Degradation Studies: Unveiling Stability and Degradation Pathways

Forced degradation studies are indispensable tools in pharmaceutical development.[5][6] By subjecting the drug substance to stress conditions more severe than accelerated stability testing, we can rapidly identify potential degradation products and elucidate degradation pathways.[6] This information is critical for developing stability-indicating analytical methods.[5]

Levonorgestrel has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while exhibiting relative stability to thermal and photolytic stress.[1]

| Stress Condition | Extent of Levonorgestrel Degradation | Formation of Impurity C | Reference |

| Acid Hydrolysis (e.g., 2N HCl at 60°C for 24h) | ~7% | Primary Pathway | [7] |

| Base Hydrolysis (e.g., 0.5N NaOH at 100°C for 7h) | ~68% | Not a primary product; multiple other degradants formed. | [1] |

| Oxidative (e.g., 10% H₂O₂ at 100°C for 7h) | ~43% | Not a primary product; multiple other degradants formed. | [1] |

| Thermal (e.g., 105°C for 24h) | Negligible | Not observed | [7] |

| Photolytic (e.g., 1.2 million lux hours) | Negligible | Not observed | [7] |

Degradation Pathways and Mechanistic Insights

The formation of this compound is predominantly an outcome of acid-catalyzed degradation. The pathways under other stress conditions lead to a different profile of degradants.

Acid-Catalyzed Pathway: The Enolization-Dehydration Route to Impurity C

The transformation of Levonorgestrel's 4-en-3-one system to the 3,5-diene structure of Impurity C under acidic conditions is a classic example of a reaction driven by keto-enol tautomerism and subsequent dehydration.

The proposed mechanism involves two key steps:

-

Protonation and Enolization: The process is initiated by the protonation of the carbonyl oxygen at the C-3 position. This increases the acidity of the protons on the adjacent carbon atoms (C-2 and C-4). The abstraction of a proton from C-4 leads to the formation of an enol intermediate. This keto-enol tautomerism is a fundamental concept in the reactivity of carbonyl compounds.

-

Dehydration: The enol intermediate, under the acidic and potentially heated conditions of a forced degradation study, can undergo dehydration. The hydroxyl group of the enol, along with a proton from the C-6 position, is eliminated as a molecule of water. This elimination reaction is facilitated by the formation of a stable, conjugated 3,5-diene system within the A and B rings of the steroid.

Caption: Acid-catalyzed pathway to this compound.

Base-Catalyzed and Oxidative Degradation

Under basic and oxidative stress, Levonorgestrel undergoes significant degradation, but the formation of Impurity C is not reported as a major pathway. Instead, these conditions lead to the formation of a complex mixture of multiple degradation products.

-

Base Hydrolysis: In the presence of a strong base, Levonorgestrel degrades to form more than five degradation products. The specific structures of these impurities are not well-defined in the available literature, but they are chromatographically distinct from Impurity C.

-

Oxidative Degradation: Treatment with oxidizing agents like hydrogen peroxide also results in several degradation products. These are likely hydroxylated or epoxidized derivatives of Levonorgestrel, which are common products of steroid oxidation.

Caption: General degradation of Levonorgestrel under basic and oxidative stress.

Experimental Protocols

The following protocols provide a framework for conducting forced degradation studies on Levonorgestrel and for the analytical detection of Impurity C.

Protocol 1: Forced Degradation of Levonorgestrel

Objective: To generate degradation products of Levonorgestrel under various stress conditions.

Materials:

-

Levonorgestrel reference standard

-

Hydrochloric acid (HCl), 2N

-

Sodium hydroxide (NaOH), 0.5N

-

Hydrogen peroxide (H₂O₂), 10%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Volumetric flasks, pipettes

-

Water bath or heating block

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve Levonorgestrel in methanol to prepare a stock solution of 1 mg/mL.

-

Acid Hydrolysis:

-

Pipette 5 mL of the stock solution into a 50 mL volumetric flask.

-

Add 5 mL of 2N HCl.

-

Keep the flask in a water bath at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 2N NaOH.

-

Dilute to volume with methanol.

-

-

Base Hydrolysis:

-

Pipette 5 mL of the stock solution into a 50 mL volumetric flask.

-

Add 5 mL of 0.5N NaOH.

-

Keep the flask in a water bath at 100°C for 7 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 0.5N HCl.

-

Dilute to volume with methanol.

-

-

Oxidative Degradation:

-

Pipette 5 mL of the stock solution into a 50 mL volumetric flask.

-

Add 5 mL of 10% H₂O₂.

-

Keep the flask in a water bath at 100°C for 7 hours.

-

Cool the solution and dilute to volume with methanol.

-

-

Thermal Degradation:

-

Place a known quantity of solid Levonorgestrel in an oven at 105°C for 24 hours.

-

After exposure, dissolve the solid in methanol to a known concentration.

-

-

Photolytic Degradation:

-

Expose solid Levonorgestrel to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

After exposure, dissolve the solid in methanol to a known concentration.

-

-

Control Sample: Prepare a control sample by diluting the stock solution with methanol to the same concentration as the stressed samples without subjecting it to any stress.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate Levonorgestrel from its degradation products, including Impurity C, and to quantify them.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

-

Chromatographic column: Kromasil C18 (250mm x 4.6mm, 5µm) or equivalent.

Chromatographic Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

Time (min) | %B

-

---|---

-

0 | 50

-

10 | 70

-

15 | 70

-

20 | 50

-

25 | 50

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 240 nm

-

Injection Volume: 20 µL

Procedure:

-

System Suitability: Inject a solution containing Levonorgestrel and known impurities (including Impurity C, if available as a reference standard) to verify the resolution, tailing factor, and theoretical plates.

-

Analysis of Stressed Samples: Inject the prepared stressed and control samples into the HPLC system.

-

Data Analysis:

-

Identify the peaks corresponding to Levonorgestrel and its degradation products based on their retention times.

-

For PDA detectors, check the peak purity of the Levonorgestrel peak in the stressed samples to ensure it is not co-eluting with any degradants.

-

Calculate the percentage of degradation by comparing the peak area of Levonorgestrel in the stressed samples to the control sample.

-

Quantify Impurity C and other degradants using a reference standard or by relative peak area percentage.

-

Sources

- 1. ijpda.org [ijpda.org]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Levonorgestrel EP Impurity C | Manasa Life Sciences [manasalifesciences.com]

- 4. This compound | C23H28O | CID 29979853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Degradation Kinetics and Transformation Products of Levonorgestrel and Quinestrol in Soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of Levonorgestrel Impurity C

Abstract

The control of impurities is a critical mandate in the development and manufacturing of active pharmaceutical ingredients (APIs). Levonorgestrel, a widely used synthetic progestin, is no exception. This guide provides an in-depth technical framework for the spectroscopic identification and structural elucidation of Levonorgestrel Impurity C. We will explore the expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, grounding the interpretation in the known molecular structure of the impurity. This document is intended for researchers, analytical scientists, and quality control professionals engaged in the pharmaceutical analysis of Levonorgestrel.

Introduction: The Imperative of Impurity Profiling

Levonorgestrel, the biologically active levorotatory isomer of norgestrel, is a cornerstone of hormonal contraception.[1] Its efficacy and safety are directly linked to its purity. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate the identification, quantification, and control of impurities. These substances can arise from the manufacturing process, degradation of the API, or interaction with excipients.[2]

This compound is a specified impurity in the European Pharmacopoeia (EP).[3] Its unambiguous identification is essential for validating analytical methods, ensuring batch-to-batch consistency, and safeguarding patient health. This guide synthesizes the analytical logic required to confirm its structure using a multi-technique spectroscopic approach.

Molecular Structure of this compound

A complete understanding of the spectroscopic data begins with the molecule's structure. This compound is chemically defined as 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol .[4][5]

-

Monoisotopic Mass: 320.214015512 Da[6]

Key Structural Features for Spectroscopy:

-

Steroid Core: A complex tetracyclic aliphatic framework.

-

Conjugated Diene: A C=C-C=C system within the A-ring.

-

Tertiary Alcohol: An -OH group at the C17 position.

-

Two Terminal Alkynes: A C≡C-H group at C17 (as in the parent molecule) and an additional C≡C-H group at the C3 position.

This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and fragmentation data necessary to confirm the elemental composition and aspects of the molecular structure.

Expertise & Rationale

For a molecule of this polarity and size, Electrospray Ionization (ESI) is the preferred technique as it is a soft ionization method that typically preserves the molecular ion, providing clear molecular weight information. Analysis in positive ion mode is expected to readily protonate the molecule, likely at the hydroxyl oxygen.

Predicted Mass Spectrum Data

Based on the molecular formula C₂₃H₂₈O, the following ions are anticipated in a high-resolution mass spectrum (HRMS).

| Ion Species | Description | Predicted m/z |

| [M+H]⁺ | Protonated Molecular Ion | 321.2213 |

| [M+Na]⁺ | Sodium Adduct | 343.2032 |

| [M-H₂O+H]⁺ | Loss of water from [M+H]⁺ | 303.2107 |

Interpretation of Fragmentation

The primary fragmentation pathway in MS/MS analysis of the [M+H]⁺ ion would likely involve the neutral loss of water (18.01 Da) from the C17 tertiary alcohol, a common and energetically favorable fragmentation for steroids. This would produce a prominent daughter ion at m/z 303.2107. Further fragmentation would involve cleavages within the steroid ring system.

Sources

- 1. Levonorgestrel [drugfuture.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Levonorgestrel EP Impurity C | Manasa Life Sciences [manasalifesciences.com]

- 4. veeprho.com [veeprho.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | C23H28O | CID 29979853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. glppharmastandards.com [glppharmastandards.com]

An In-Depth Technical Guide to the European Pharmacopoeia Reference Standard for Levonorgestrel Impurity C

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levonorgestrel, a widely used synthetic progestogen in hormonal contraceptives, undergoes rigorous quality control to ensure its safety and efficacy. A critical aspect of this control is the monitoring and limitation of impurities that may arise during its synthesis or degradation. Levonorgestrel Impurity C is a specified impurity in the European Pharmacopoeia (EP) and its control is essential for regulatory compliance. This guide provides a comprehensive technical overview of the European Pharmacopoeia reference standard for this compound, its chemical properties, synthesis, analytical determination, and the rationale behind its pharmacopoeial control.

Introduction to Levonorgestrel and the Significance of Impurity Profiling

Levonorgestrel is a potent second-generation synthetic progestin used in a variety of hormonal contraceptives, including combined oral contraceptive pills, progestogen-only pills, and emergency contraceptives.[1] Its therapeutic efficacy is intrinsically linked to its purity. Impurity profiling is a cornerstone of pharmaceutical quality control, ensuring that the levels of any undesired chemical substances in the final drug product are below established safety thresholds. The European Pharmacopoeia provides legally binding quality standards for medicinal products in Europe, including monographs that detail the analytical methods and acceptance criteria for controlling impurities.[2]

This compound is one such specified impurity that must be monitored in levonorgestrel drug substances.[3] The availability of a highly characterized European Pharmacopoeia reference standard for this impurity is paramount for the accurate identification and quantification by pharmaceutical manufacturers and regulatory laboratories.[4]

Chemical Profile of this compound

A thorough understanding of the chemical properties of this compound is fundamental for its effective control.

| Property | Value | Source |

| Chemical Name | 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol | [5] |

| Synonyms | (8R,9S,10R,13S,14S,17R)-13-Ethyl-3,17-diethynyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol; 3-Ethynyl levonorgestrel-3,5-diene | [3] |

| CAS Number | 1337972-89-0 | [1][4] |

| Molecular Formula | C23H28O | [1][4] |

| Molecular Weight | 320.47 g/mol | [1][4] |

Genesis of this compound: Synthesis and Degradation Pathways

Understanding the potential formation pathways of this compound is crucial for implementing effective control strategies during the manufacturing process of the active pharmaceutical ingredient (API).

Synthesis-Related Impurity

This compound can be formed as a byproduct during the synthesis of levonorgestrel. The synthesis of levonorgestrel is a multi-step process, and specific reaction conditions or the presence of certain reagents can lead to the formation of this impurity. One potential route involves the protection of the 3-carbonyl group of a levonorgestrel intermediate, followed by subsequent reactions that can lead to the formation of the dien-ethynyl structure characteristic of Impurity C.[6]

Diagram: Potential Formation Pathway of this compound during Synthesis

Caption: Simplified schematic of a potential pathway for the formation of this compound as a side product during the synthesis of Levonorgestrel.

Degradation Product